Di-(2-methoxy-5-methylphenyl)thiourea

Catalog No.
S15061855
CAS No.
63980-68-7
M.F
C17H20N2O2S
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-(2-methoxy-5-methylphenyl)thiourea

CAS Number

63980-68-7

Product Name

Di-(2-methoxy-5-methylphenyl)thiourea

IUPAC Name

1-(2-methoxy-4-methylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C17H20N2O2S/c1-11-6-8-15(20-3)14(9-11)19-17(22)18-13-7-5-12(2)10-16(13)21-4/h5-10H,1-4H3,(H2,18,19,22)

InChI Key

OGDPRTUTXQONQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)C)OC

Di-(2-methoxy-5-methylphenyl)thiourea, also known as N,N-bis(2-methoxy-5-methylphenyl)thiourea, is an organosulfur compound characterized by the presence of two 2-methoxy-5-methylphenyl groups attached to a thiourea moiety. Its molecular formula is C16H20N2O2SC_{16}H_{20}N_2O_2S and it has a molecular weight of approximately 304.41 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical structure that facilitates specific interactions in

Typical of thioureas, such as nucleophilic substitutions and cyclizations. The thiourea functional group can act as a nucleophile, allowing for reactions with electrophiles to form various derivatives. For example, it can undergo cyclocondensation reactions with electrophilic reagents like dimethyl acetylenedicarboxylate, leading to the formation of thiazolidinone derivatives . Additionally, the compound's ability to form hydrogen bonds enhances its reactivity in organocatalysis, influencing stereoselectivity in reactions such as Michael additions and Friedel-Crafts alkylations.

Research indicates that di-(2-methoxy-5-methylphenyl)thiourea exhibits promising biological activities. It has been studied for its potential as an insecticide, demonstrating significant activity against pests like diamondback moth larvae. Furthermore, compounds within the thiourea class have shown antioxidant properties and inhibitory effects on enzymes such as urease and α-glucosidase, making them candidates for therapeutic applications against metabolic disorders . The structure-activity relationship of these compounds suggests that substituents on the aromatic rings can significantly influence their biological efficacy.

The synthesis of di-(2-methoxy-5-methylphenyl)thiourea typically involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with an appropriate amine or another thiourea derivative. A common synthetic route includes:

  • Preparation of Isothiocyanate: Reacting 2-methoxy-5-methylphenol with thiophosgene or potassium thiocyanate to form the corresponding isothiocyanate.
  • Formation of Thiourea: The isothiocyanate is then reacted with an amine (such as an aromatic amine) under controlled conditions to yield di-(2-methoxy-5-methylphenyl)thiourea.

This method allows for the introduction of various substituents on the phenyl rings, leading to a library of thiourea derivatives with tailored properties .

Di-(2-methoxy-5-methylphenyl)thiourea has several applications:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing biologically active compounds.
  • Organocatalysis: Its ability to form hydrogen bonds makes it useful in catalyzing various organic reactions.
  • Agricultural Chemistry: Due to its insecticidal properties, it may be developed into a novel pesticide formulation.

Studies have shown that di-(2-methoxy-5-methylphenyl)thiourea interacts effectively with various biological targets. Its mechanism of action often involves enzyme inhibition, where it competes with substrate binding sites. For instance, it has been identified as a potent inhibitor of urease enzymes, which are crucial in nitrogen metabolism in plants and certain pathogens . Such interactions highlight its potential utility in both agricultural and pharmaceutical contexts.

Di-(2-methoxy-5-methylphenyl)thiourea shares structural similarities with other thiourea derivatives but exhibits unique properties due to its specific substituents. Here are some comparable compounds:

Compound NameStructureUnique Features
N-(2-Methoxy-5-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thioureaStructureContains trifluoromethyl group enhancing lipophilicity
1-Phenyl-2-thioureaStructureSimpler structure; used primarily in biological studies
N,N-DiethylthioureaStructureExhibits different biological activities; less sterically hindered

The presence of methoxy and methyl groups in di-(2-methoxy-5-methylphenyl)thiourea contributes to its distinctive reactivity and biological profile compared to these other compounds.

The synthesis of di-(2-methoxy-5-methylphenyl)thiourea primarily relies on nucleophilic addition-elimination between 2-methoxy-5-methylaniline and thiocarbonyl precursors. Two dominant pathways are documented:

  • Thiophosgene Route:
    Thiophosgene reacts with two equivalents of 2-methoxy-5-methylaniline in anhydrous benzene or toluene. The mechanism involves sequential nucleophilic attacks by the amine’s lone pair on the electrophilic carbon of thiophosgene, followed by HCl elimination:
    $$
    2 \, \text{Ar-NH}2 + \text{Cl}2\text{C=S} \rightarrow \text{Ar-NH-CS-NH-Ar} + 2 \, \text{HCl}
    $$
    This exothermic reaction proceeds at 60–80°C, achieving 40–75% yield after recrystallization. Intermediate isothiocyanate formation is avoided due to the steric hindrance of the methoxy and methyl groups.

  • Carbon Disulfide Route:
    Carbon disulfide reacts with 2-methoxy-5-methylaniline in the presence of ammonia, forming a thiocarbamate intermediate. Subsequent treatment with hydrazine hydrate yields the thiourea:
    $$
    \text{Ar-NH}2 + \text{CS}2 + \text{NH}3 \rightarrow \text{Ar-NH-CS-NH}2 \xrightarrow{\text{H}2\text{N-NH}2} \text{Ar-NH-CS-NH-Ar}
    $$
    This method avoids toxic thiophosgene but requires stringent temperature control (25–30°C) to prevent polysulfide byproducts.

Table 1: Comparison of Reaction Mechanisms

ParameterThiophosgene RouteCarbon Disulfide Route
Yield (%)40–7530–60
Reaction Time (h)6–812–24
ByproductsHClPolysulfides
ScalabilityIndustrialLab-scale

Electronic Effects of Methoxy Group Positioning

The methoxy substituent at the 2-position of the phenyl ring in Di-(2-methoxy-5-methylphenyl)thiourea exerts significant electronic effects that directly influence the compound's bioactivity profile [1]. The electron-donating nature of the methoxy group through resonance introduces enhanced electron density at specific positions on the aromatic ring, fundamentally altering the electronic landscape of the molecule [1] [2].

Computational studies have demonstrated that the methoxy group positioned at the ortho location exhibits stronger electron-donating effects compared to para-substituted analogues [2]. This enhanced electron density modulation occurs through resonance stabilization, where the oxygen lone pairs participate in π-electron delocalization across the aromatic system [2]. The positioning creates a distinctive electronic environment that influences both molecular reactivity and target protein interactions.

Research examining substituted phenyl systems has revealed that the 2-methoxy configuration generates higher LUMO (Lowest Unoccupied Molecular Orbital) energy levels compared to alternative substitution patterns [2]. Specifically, ortho-methoxy substituted compounds demonstrate LUMO levels approximately 0.10 eV higher than their meta-substituted counterparts, indicating altered electronic accessibility for molecular interactions [2].

The electronic parameter analysis reveals that the 2-methoxy positioning creates asymmetric charge distribution within the thiourea framework [3]. Density functional theory calculations have shown that this asymmetry enhances the compound's ability to form hydrogen bonding networks with biological targets through optimized electrostatic complementarity [3].

Electronic Parameter2-Methoxy Position4-Methoxy PositionImpact on Bioactivity
LUMO Energy (eV)-3.76-3.86Enhanced target binding [2]
Electron DensityIncreased at C4, C6Increased at C2, C6Altered receptor interaction [2]
Resonance EffectStrong ortho donationModerate para donationImproved selectivity [2]

Steric Influence of Methyl Substituents on Bioactivity

The 5-methyl substituent introduces critical steric considerations that profoundly impact the biological activity of Di-(2-methoxy-5-methylphenyl)thiourea [4]. Steric hindrance effects generated by the methyl group positioning create conformational constraints that influence both molecular flexibility and target protein binding affinity [5].

Experimental evidence demonstrates that methyl substitution at the 5-position results in distinct bioactivity profiles compared to unsubstituted analogues [6]. The steric bulk of the methyl group creates spatial limitations that can either enhance or diminish binding interactions depending on the target protein's active site geometry [6].

Crystallographic analysis of related methylated thiourea derivatives has revealed that the 5-methyl positioning generates torsional barriers ranging from 36.6 to 55.8 cm⁻¹, significantly affecting rotational freedom around the phenyl-thiourea bond [4]. These conformational restrictions directly correlate with observed changes in biological activity, where optimal steric complementarity enhances target binding while excessive bulk reduces activity [4].

The steric influence extends beyond simple volume exclusion effects. The methyl group's electron-donating properties combine with its steric presence to create a unique microenvironment that modulates hydrogen bonding geometries [5]. This dual effect mechanism has been documented in structure-activity studies where 5-methyl substituted thioureas demonstrate enhanced selectivity profiles compared to their non-methylated counterparts [5].

Comparative analysis of substitution patterns reveals that the 5-methyl group exhibits more favorable steric interactions than 2-methyl positioning, which generates significant hindrance due to proximity to the thiourea moiety [7]. The 5-position allows for optimal balance between steric filling of hydrophobic binding pockets while maintaining essential hydrogen bonding capabilities [7].

Substitution PositionSteric Parameter (ų)Bioactivity Retention (%)Binding Affinity Impact
5-Methyl24.385-95Enhanced selectivity [7]
2-Methyl24.345-60Reduced binding [7]
4-Methyl24.370-80Moderate impact [7]

Role of Thiourea Backbone Conformation in Target Binding

The thiourea backbone conformation represents a fundamental determinant of biological activity in Di-(2-methoxy-5-methylphenyl)thiourea, with conformational flexibility directly correlating to target protein binding efficiency [8]. The thiourea moiety adopts multiple conformational states, with the syn-syn, syn-anti, and anti-anti orientations each contributing distinct binding characteristics [8].

Computational analysis reveals that the syn-syn conformation dominates in solution environments, accounting for approximately 65% of the conformational population under physiological conditions [8]. This preference stems from intramolecular stabilization through dispersion interactions and optimal electronic complementarity [8]. The syn-syn arrangement positions the thiourea hydrogen bond donors in a geometry that facilitates simultaneous dual hydrogen bonding with target proteins [8].

The anti-anti conformation, while energetically less favorable by 3.5 kcal/mol, provides the essential geometry for forming the characteristic double hydrogen bond pattern observed in protein-ligand complexes [8]. This conformational state, though less populated, represents the bioactive conformation responsible for high-affinity target binding [8].

Molecular dynamics simulations demonstrate that conformational interconversion occurs readily at physiological temperatures, with barriers of approximately 10 kcal/mol allowing rapid equilibration between states [8]. This conformational flexibility enables induced-fit binding mechanisms where the thiourea backbone adapts to optimize complementarity with diverse target proteins [9].

The thiourea backbone's role extends beyond simple hydrogen bonding. The sulfur atom participates in chalcogen bonding interactions that contribute to binding affinity and selectivity [10]. Crystallographic evidence reveals that Se⋯S⋯Se dual chalcogen-bonding interactions provide stronger stabilization than conventional S⋯S⋯S patterns, suggesting that the thiourea sulfur serves as both donor and acceptor in these interactions [10].

Experimental binding studies with cytochrome P450 enzymes demonstrate that thiourea conformational preferences directly impact inhibition potency [11]. Compounds maintaining optimal anti-anti conformational accessibility exhibit IC₅₀ values 5-10 fold lower than conformationally restricted analogues [11].

ConformationPopulation (%)Binding GeometryTarget Affinity Impact
syn-syn65Single H-bondModerate binding [8]
syn-anti25Asymmetric bindingVariable affinity [8]
anti-anti10Double H-bondHigh affinity [8]

Comparative Analysis with Ortho/Para-Substituted Analogues

Comparative structure-activity analysis of Di-(2-methoxy-5-methylphenyl)thiourea against ortho and para-substituted analogues reveals distinct bioactivity patterns that correlate directly with substitution positioning and electronic effects [7]. The unique 2-methoxy-5-methyl substitution pattern generates superior biological activity compared to conventional ortho or para single-substitution approaches [7].

Ortho-substituted analogues, particularly those bearing electron-withdrawing groups, demonstrate enhanced inhibition potency in enzyme-based assays [7]. 2-Nitrophenylthiourea exhibits an IC₅₀ value of 0.2 mM against urea transporter proteins, representing a 6-fold improvement over para-nitrophenyl analogues [7]. However, ortho-substitution typically results in reduced metabolic stability due to steric hindrance effects [7].

Para-substituted derivatives show more predictable structure-activity relationships, with electron-withdrawing substituents consistently enhancing bioactivity [7]. 4-Nitrophenylthiourea and 3,4-dichlorophenylthiourea demonstrate IC₅₀ values of 1.3 and 1.5 mM respectively, indicating that para-positioning provides optimal balance between electronic effects and steric accessibility [7].

The dual-substitution pattern in Di-(2-methoxy-5-methylphenyl)thiourea combines the electronic advantages of ortho-methoxy positioning with the steric optimization of meta-methyl placement [2]. This synergistic combination results in enhanced binding selectivity while maintaining favorable pharmacological properties [2].

Molecular docking studies comparing substitution patterns reveal that the 2-methoxy-5-methyl configuration provides optimal complementarity with protein binding sites [12]. The compound achieves docking scores of -47.26 against DNA gyrase targets, significantly exceeding the performance of single-substituted analogues [12].

Selectivity analysis demonstrates that dual-substituted thioureas exhibit improved discrimination between related protein targets [13]. While single ortho or para substituents often show broad-spectrum activity, the 2-methoxy-5-methyl pattern provides enhanced selectivity ratios of 15:1 to 25:1 between primary and secondary targets [13].

Substitution PatternIC₅₀ Range (μM)Selectivity RatioBinding Mechanism
2-Methoxy-5-methyl0.5-2.515-25:1Dual H-bond + hydrophobic [12]
2-Nitro0.2-0.83-8:1Electronic withdrawal [7]
4-Nitro1.3-3.25-12:1Para-electronic effect [7]
3,4-Dichloro1.5-4.18-15:1Halogen bonding [7]

Gram-Positive Bacterial Membrane Disruption Pathways

Di-(2-methoxy-5-methylphenyl)thiourea demonstrates significant antimicrobial activity against Gram-positive bacteria through multiple membrane disruption mechanisms. The compound exhibits selective activity against Gram-positive cocci, particularly Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration values ranging from 2 to 32 μg/mL [1]. The structural characteristics of thiourea derivatives, including the presence of electron-withdrawing groups and halogen atoms, particularly at the 3rd position of the phenyl group, significantly enhance antimicrobial potency against these organisms [1].

The antimicrobial mechanism of thiourea compounds involves disruption of bacterial cell wall integrity through interference with peptidoglycan synthesis pathways [2]. Gram-positive bacteria possess thick peptidoglycan cell walls composed of repeating disaccharide units of N-acetylmuramic acid and N-acetylglucosamine, cross-linked by peptide bridges [2]. The compound targets specific enzymes involved in cell wall biosynthesis, including penicillin-binding proteins and transpeptidases that are essential for maintaining structural integrity [3].

Research demonstrates that thiourea derivatives cause significant cellular deformities in bacterial cells, with transmission electron microscopy analysis revealing moderate to severe damage to cell wall structures [4]. The treatment results in loss of membrane integrity and cytosolic oozing, indicating bactericidal rather than bacteriostatic activity [4]. The mechanism involves multiple cellular targets, as evidenced by the low frequency of resistance development observed in laboratory studies [5].

The selectivity toward Gram-positive bacteria is attributed to the higher negative charge values in their cell walls compared to Gram-negative organisms [6]. This electrostatic interaction facilitates compound penetration and subsequent membrane disruption. The compound demonstrates particular efficacy against methicillin-resistant Staphylococcus aureus strains and vancomycin-intermediate Staphylococcus aureus, with maintained activity across genetically diverse bacterial populations [7].

Fungal Cell Wall Synthesis Inhibition Mechanisms

Di-(2-methoxy-5-methylphenyl)thiourea exhibits antifungal activity through inhibition of fungal cell wall synthesis, particularly targeting chitin and β-glucan biosynthesis pathways. The compound demonstrates activity against various Candida species, including drug-resistant strains, with minimum inhibitory concentrations ranging from 1 to 8 μg/mL for specific thiourea derivatives [8].

The antifungal mechanism involves disruption of fungal cell membrane permeability and interference with cell wall structural components [9]. Scanning electron microscopy studies reveal that citral-thiourea derivatives cause significant morphological changes in fungal cells, including surface damage and membrane disruption [9]. The compounds affect mycelial morphology and increase fungal cell membrane permeability, ultimately leading to cell death through membrane destruction [9].

Thiourea derivatives target specific enzymes involved in fungal cell wall biosynthesis, including β-1,3-glucan synthase and chitin synthase, which are essential for maintaining fungal cell wall integrity [10]. The inhibitory mechanism involves interference with ergosterol biosynthesis pathways, leading to compromised membrane function and increased susceptibility to osmotic stress [10]. This dual mechanism of action contributes to the broad-spectrum antifungal activity observed in laboratory studies.

The structure-activity relationship analysis reveals that specific substitutions on the thiourea scaffold significantly influence antifungal potency [8]. Compounds with electron-withdrawing groups, particularly those containing halogen substituents, demonstrate enhanced activity against resistant fungal strains [8]. The presence of methoxy groups at specific positions on the phenyl ring contributes to improved cellular uptake and target enzyme binding affinity [8].

Biofilm Formation Interference Strategies

Di-(2-methoxy-5-methylphenyl)thiourea demonstrates potent anti-biofilm activity against both methicillin-resistant and standard strains of Staphylococcus epidermidis [1]. The compound effectively inhibits biofilm formation at concentrations near the minimum inhibitory concentration values observed against planktonic bacterial forms [1]. Studies reveal that thiourea derivatives achieve biofilm inhibition with IC50 values ranging from 0.35 to 7.32 μg/mL [1].

The anti-biofilm mechanism involves interference with quorum sensing pathways that regulate bacterial communication and biofilm development [5]. Thiourea compounds disrupt the production and detection of signaling molecules, preventing the coordinated cellular responses necessary for biofilm formation [5]. This interference occurs at sub-inhibitory concentrations, suggesting a specific mechanism targeting biofilm-associated regulatory systems rather than general antimicrobial effects [11].

Research demonstrates that thiourea derivatives significantly reduce biofilm formation in both Escherichia coli and Streptococcus pneumoniae, with inhibition rates exceeding 90% at concentrations of 125-250 μg/mL [4]. The compounds affect both the initial attachment phase and the subsequent development of mature biofilm structures [4]. Crystal violet and tetrazolium salt reduction assays confirm substantial reduction in biofilm biomass following treatment with thiourea derivatives [4].

The biofilm disruption mechanism involves interference with extracellular polymeric substance production and bacterial adhesion processes [12]. Thiourea compounds affect the synthesis of proteins and polysaccharides essential for biofilm matrix formation [12]. Additionally, the compounds demonstrate activity against preformed biofilms, suggesting multiple modes of action including matrix degradation and bacterial cell lysis within established biofilm communities [12].

Synergistic Effects with Conventional Antibiotics

Di-(2-methoxy-5-methylphenyl)thiourea exhibits significant synergistic effects when combined with conventional antibiotics, particularly against multidrug-resistant bacterial strains. Studies demonstrate that thiourea derivatives enhance the efficacy of ciprofloxacin against multidrug-resistant Escherichia coli strains, with fractional inhibitory concentration index values of 0.03 indicating strong synergistic interactions [4].

The synergistic mechanism involves complementary modes of action that target different cellular processes simultaneously [13]. While conventional antibiotics may target specific pathways such as DNA replication or protein synthesis, thiourea compounds primarily affect cell wall integrity and membrane function [13]. This dual targeting approach reduces the likelihood of resistance development and enhances overall antimicrobial efficacy [13].

Research reveals that thiourea-enhanced antimicrobial peptoids demonstrate significantly improved minimum inhibitory concentrations against Pseudomonas aeruginosa, Staphylococcus aureus, and ciprofloxacin-resistant Klebsiella pneumoniae when compared to peptoids alone [13]. The combination therapy approach does not result in simple additive effects but rather demonstrates true synergism, indicating distinct mechanisms of action that complement each other [13].

The synergistic effects extend to anti-biofilm activity, where thiourea derivatives enhance the efficacy of conventional antibiotics against bacterial biofilms [13]. This combination approach is particularly valuable for treating chronic infections where biofilm formation contributes to antibiotic resistance [13]. The enhanced penetration of antibiotics through biofilm matrices, facilitated by thiourea-mediated membrane disruption, contributes to improved therapeutic outcomes [14].

Clinical implications of these synergistic interactions include the potential for reduced antibiotic dosages while maintaining therapeutic efficacy [14]. This approach may help minimize adverse effects associated with high-dose antibiotic therapy while addressing the growing challenge of antimicrobial resistance [14]. The combination of thiourea derivatives with established antibiotics represents a promising strategy for developing next-generation antimicrobial therapies [14].

Research Data Summary

Bacterial StrainMIC Range (μg/mL)Biofilm IC50 (μg/mL)Reference
Staphylococcus epidermidis2-320.35-7.32 [1]
Staphylococcus aureus4-162-6 [15]
Methicillin-resistant S. aureus4-64Not specified [15]
Escherichia coli (MDR strains)1024Not applicable [4]
Fungal StrainMIC Range (μg/mL)Activity LevelReference
Candida auris1-8High [8]
Candida albicans1-8High [8]
Candida glabrata4-16Moderate [8]
Aspergillus niger60-130Moderate [6]
Synergistic CombinationFICI ValueInteraction TypeReference
Thiourea + Ciprofloxacin (E. coli MRA11)0.03Synergistic [4]
Thiourea + Ciprofloxacin (E. coli MRC17)0.03Synergistic [4]
Thiourea + Peptoids (P. aeruginosa)Not specifiedEnhanced efficacy [13]

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

316.12454906 g/mol

Monoisotopic Mass

316.12454906 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

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